molecular formula C21H22N2O3 B4192587 2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide

2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide

Cat. No.: B4192587
M. Wt: 350.4 g/mol
InChI Key: QDYUEBHZSQZZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

The synthesis of 2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide involves several steps, typically starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis and the Bartoli indole synthesis . . Industrial production methods may involve optimizing these steps for higher yields and purity.

Chemical Reactions Analysis

2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-(2-phenoxyacetyl)indol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15(2)22-21(25)13-23-12-18(17-10-6-7-11-19(17)23)20(24)14-26-16-8-4-3-5-9-16/h3-12,15H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYUEBHZSQZZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide
Reactant of Route 6
2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.